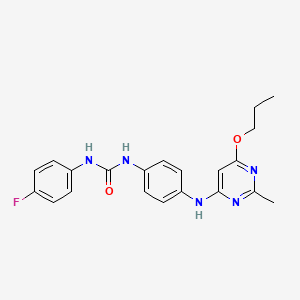
1-(4-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H21FN4O
- Molecular Weight : 348.40 g/mol
- SMILES Notation :
CC(C)c1nc(nc(c1CO)c2ccc(F)cc2)N(C)S(=O)(=O)C
This structure features a fluorophenyl group, which is known to enhance biological activity through increased lipophilicity and binding affinity to target proteins.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors associated with tumor growth and proliferation. Research indicates that this compound acts as a potent inhibitor of certain kinases involved in cancer pathways, notably those linked to the B-cell maturation antigen (BCMA) signaling pathway.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit kinases that play crucial roles in cell signaling pathways related to cancer cell survival.
- Apoptosis Induction : It promotes programmed cell death in malignant cells, thereby reducing tumor size and preventing metastasis.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
-
Study on Cancer Cell Lines :
- Researchers tested the compound on multiple myeloma cell lines and observed significant reductions in cell viability at concentrations as low as 10 µM.
- The mechanism was attributed to the inhibition of BCMA signaling pathways, leading to decreased survival signaling in malignant B cells.
-
In Vivo Efficacy :
- In animal models, administration of the compound resulted in a marked decrease in tumor size compared to control groups.
- The study emphasized the importance of dosing regimen and timing for maximizing therapeutic effects.
Research Findings
Recent research highlights the potential of this compound as a lead compound for further drug development. Its ability to selectively target cancer cells while sparing normal cells presents a promising avenue for therapeutic intervention.
Notable Findings:
- The compound's selectivity for tumor cells over normal cells was confirmed through comparative studies, demonstrating lower toxicity profiles.
- Ongoing investigations are focused on optimizing its pharmacokinetic properties to enhance bioavailability and therapeutic index.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-3-12-29-20-13-19(23-14(2)24-20)25-16-8-10-18(11-9-16)27-21(28)26-17-6-4-15(22)5-7-17/h4-11,13H,3,12H2,1-2H3,(H,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRUEGRAKFNPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














